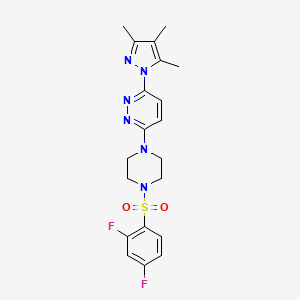
3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C20H22F2N6O2S and its molecular weight is 448.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
- Molecular Formula : C21H20F2N4O2S
- Molecular Weight : 430.5 g/mol
- CAS Number : 1021035-98-2
The compound acts primarily as a kinase inhibitor, targeting specific pathways involved in cell proliferation and survival. Its structure allows it to interact with ATP-binding sites on kinases, disrupting their activity and leading to apoptosis in cancer cells.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example:
- MCF7 Breast Cancer Cells : The compound showed an inhibition growth percentage (IGP) of 23%, indicating moderate cytostatic activity.
- NCI-60 Cell Line Panel : Preliminary assays revealed that the compound inhibited growth in multiple cancer types, including leukemia and non-small-cell lung cancer (NSCLC) .
Antifungal Activity
In addition to anticancer effects, the compound has been evaluated for antifungal activity against strains such as Candida and Saccharomyces. While the results were not as pronounced as those seen in anticancer studies, there was observable activity that warrants further investigation .
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the efficacy of the compound against a panel of 60 human tumor cell lines. The results showed varying degrees of sensitivity, with some lines exhibiting up to 23% growth inhibition at a concentration of 10 µM. This suggests potential as a lead compound for further development in oncology .
Study 2: Structure-Activity Relationship (SAR)
Another study focused on the structure-activity relationship of similar compounds. It was found that modifications in the piperazine and pyrazole moieties significantly influenced biological activity. The introduction of difluorophenyl groups enhanced kinase inhibition, suggesting that this structural feature is critical for its biological effects .
Data Tables
| Biological Activity | Cell Line/Organism | Inhibition Percentage |
|---|---|---|
| Anticancer | MCF7 | 23% |
| Antifungal | Candida spp. | Moderate Activity |
| Antifungal | Saccharomyces spp. | Moderate Activity |
Propiedades
IUPAC Name |
3-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N6O2S/c1-13-14(2)25-28(15(13)3)20-7-6-19(23-24-20)26-8-10-27(11-9-26)31(29,30)18-5-4-16(21)12-17(18)22/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFMEXKVBNORHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













